

Safety and handling guidelines for 1-Boc-Isonipecotic acid hydrazide

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Compound of Interest

Compound Name: *1-Boc-Isonipecotic acid hydrazide*

Cat. No.: B060322

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An In-depth Technical Guide to 1-Boc-Isonipecotic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Boc-Isonipecotic acid hydrazide** (tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, safety and handling guidelines, and typical reactivity.

Chemical and Physical Properties

1-Boc-Isonipecotic acid hydrazide is a heterocyclic building block utilized in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the hydrazide functionality, preventing interference from the otherwise reactive secondary amine. This feature is crucial for its application in multi-step syntheses.^[1] It is primarily used in the development of pharmaceuticals, including as a key intermediate in the preparation of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors and sodium channel blockers.

Table 1: Physicochemical Properties of **1-Boc-Isonipecotic Acid Hydrazide**

Property	Value	Reference
CAS Number	187834-88-4	[2] [3]
Molecular Formula	C11H21N3O3	[2] [3]
Molecular Weight	243.30 g/mol	[2] [3]
Appearance	White to off-white solid	
Melting Point	104-106 °C	[4]
Boiling Point (Predicted)	409.2 ± 34.0 °C at 760 mmHg	[4]
Density (Predicted)	1.147 ± 0.06 g/cm³	[4]
Flash Point (Predicted)	201.291 °C	[4]
pKa (Predicted)	13.01 ± 0.20	[4]
Solubility	Soluble in organic solvents.	[1]

Safety and Handling Guidelines

The following safety and handling guidelines are based on available Safety Data Sheets (SDS). It is imperative to consult the specific SDS provided with the product before handling.

Hazard Identification

1-Boc-Isonipeptic acid hydrazide is classified as an irritant.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures and Personal Protective Equipment (PPE)

Table 2: Recommended Handling and Protective Measures

Category	Recommendation
Ventilation	Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.
Eye/Face Protection	Wear safety glasses with side-shields, chemical goggles, or a face shield.
Skin Protection	Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection	If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
Hygiene	Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

Table 3: First Aid Procedures

Exposure Route	First Aid Measure
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact	Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a freezer under -20°C in an inert atmosphere.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for **1-Boc-Isonipecotic acid hydrazide** are largely unavailable in public literature. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, mutagenicity, and environmental fate. Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. The toxicological properties of piperidine derivatives can vary widely based on their substitution. In vitro studies on other piperidine compounds often assess cytotoxicity using assays like the MTT assay to determine cell viability.

Experimental Protocols and Reactivity

While specific experimental protocols for the synthesis and reactions of **1-Boc-Isonipecotic acid hydrazide** are not extensively published, its synthesis logically follows from the corresponding ester, and its reactivity is characteristic of a protected hydrazide.

Synthesis of 1-Boc-Isonipecotic Acid Hydrazide

A common method for the synthesis of hydrazides is the hydrazinolysis of an ester. The following is a generalized protocol based on this principle.

Protocol: Synthesis via Hydrazinolysis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

- Reaction Setup: In a round-bottom flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in a suitable alcohol solvent, such as ethanol.
- Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.
- Purification: If necessary, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

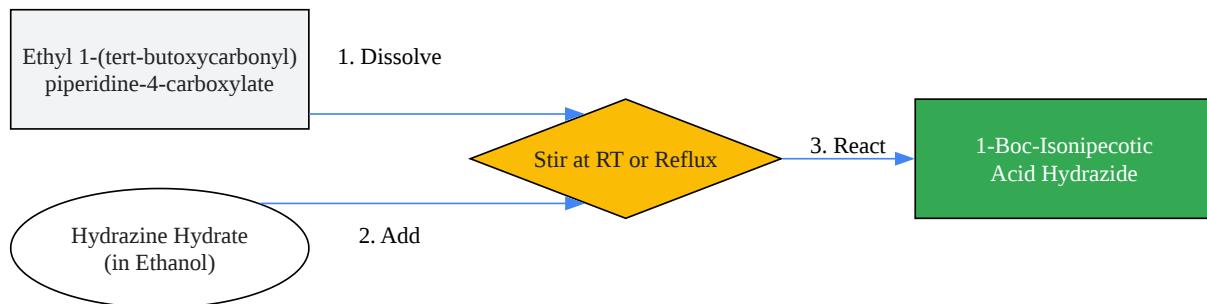
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Fig. 1: Synthesis workflow for **1-Boc-Isonipecotic acid hydrazide**.

Reactivity and Use in Synthesis

The hydrazide functional group is a versatile nucleophile and can participate in various condensation and coupling reactions.^[1] A primary application is the formation of hydrazones through reaction with aldehydes and ketones.

Protocol: General Hydrazone Formation

- Reaction Setup: Dissolve **1-Boc-Isonipecotic acid hydrazide** in a suitable solvent (e.g., ethanol, methanol).
- Addition of Carbonyl: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating.
- Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the hydrazone product can often be isolated by filtration if it precipitates, or by standard aqueous work-up and purification.

This reactivity makes **1-Boc-Isonipecotic acid hydrazide** a valuable intermediate for constructing more complex molecules, such as those containing pyrazole or other heterocyclic systems.

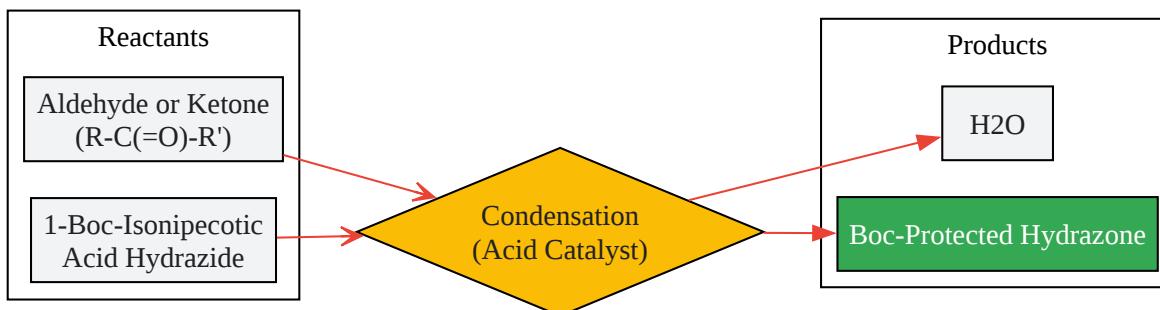
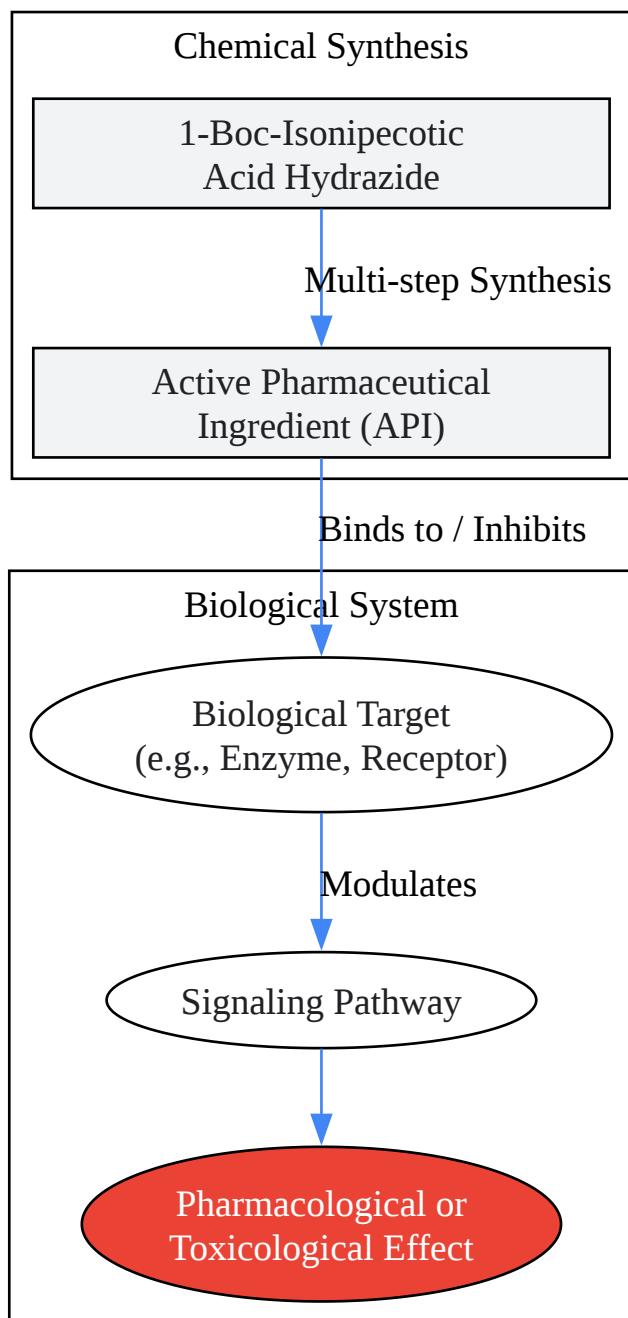
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Fig. 2: Logical relationship of hydrazone formation.

Signaling Pathways

As a synthetic intermediate, **1-Boc-Isonipecotic acid hydrazide** is not known to directly interact with biological signaling pathways. Its significance lies in its use for synthesizing final drug candidates that may target various pathways. For example, piperidine-containing compounds have been developed as inhibitors of enzymes or as ligands for receptors involved in a multitude of signaling cascades, including those related to inflammation (e.g., TACE) and neuronal signaling (e.g., sodium channels). The toxicological profile of some piperidine derivatives has been linked to interference with pathways such as the JNK signaling pathway, leading to apoptosis.^[5] However, this is a general characteristic of the broader chemical class and not specific to this particular intermediate.



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Fig. 3: Role as an intermediate in drug discovery.

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- To cite this document: BenchChem. [Safety and handling guidelines for 1-Boc-Isonipeptic acid hydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060322#safety-and-handling-guidelines-for-1-boc-isonipecotic-acid-hydrazide]

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